1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide
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Overview
Description
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Synthesis of Highly Substituted Indolines and Indoles : Research has demonstrated the intramolecular cycloaddition of ynamides and conjugated enynes to afford substituted indolines, which undergo oxidation to furnish corresponding indoles. This process allows for significant structural variation and has potential applications in medicinal chemistry and drug design (Dunetz & Danheiser, 2005).
- Crystal Structure and Spectroscopy : A study on N-(1,3-Dioxoisoindolin-2yl)benzamide provided insights into the crystal structure, spectroscopic properties, and computational studies, offering a foundation for further chemical modifications and applications in drug discovery (Bülbül et al., 2015).
Potential Applications
- Biological Evaluation as T-type Calcium Channel Blockers : A library of 1,3-dioxoisoindoline-5-carboxamides was synthesized and evaluated, showing potential as T-type calcium channel blockers. This indicates possible applications in treating diseases associated with calcium channel dysregulation (Kim et al., 2007).
- Anticancer Activity : Compounds derived from indoline-2,3-diones have shown significant antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Alafeefy et al., 2015).
- Design and Synthesis of Anticancer Agents : A study focused on designing and synthesizing new series of isatin derivatives, including those based on the 1,3-dioxoisoindolin structure, to enhance cytotoxic activity against carcinogenic cells. This research underlines the compound's versatility in drug design for oncology (Abu‐Hashem & Al-Hussain, 2022).
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is likely that the compound interacts with its targets through the isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Biochemical Pathways
It is known that n-isoindoline-1,3-dione heterocycles have diverse chemical reactivity and promising applications .
Result of Action
It is known that n-isoindoline-1,3-dione derivatives have shown potential as therapeutic agents .
Action Environment
It is known that the compound is a solid at room temperature and can dissolve in some organic solvents .
Properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c22-19(26)17-12-13-6-1-4-9-16(13)24(17)18(25)10-5-11-23-20(27)14-7-2-3-8-15(14)21(23)28/h1-4,6-9,17H,5,10-12H2,(H2,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWJAKNSYSTRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.